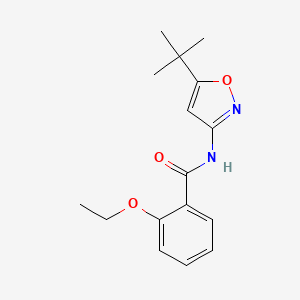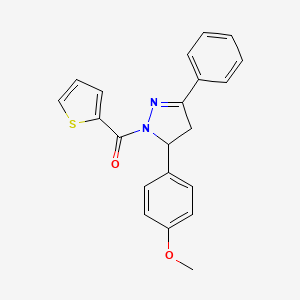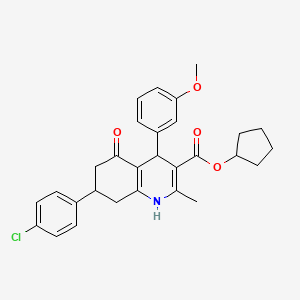
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-2-ethoxybenzamide, commonly known as TBE-31, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBE-31 belongs to the class of isoxazole-based compounds, which have been shown to possess various biological activities such as anticancer, anti-inflammatory, and antiviral properties.
科学的研究の応用
TBE-31 has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer cells. TBE-31 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, TBE-31 has been shown to possess antiviral activity against the influenza virus.
作用機序
The mechanism of action of TBE-31 is not fully understood. However, studies have suggested that TBE-31 exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. TBE-31 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In terms of anti-inflammatory activity, TBE-31 has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the regulation of immune responses. TBE-31 has also been shown to inhibit the replication of the influenza virus by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
TBE-31 has been shown to possess various biochemical and physiological effects. In terms of anticancer activity, TBE-31 has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. TBE-31 has also been shown to inhibit tumor growth in animal models. In terms of anti-inflammatory activity, TBE-31 has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, TBE-31 has been shown to reduce viral load in animal models of influenza infection.
実験室実験の利点と制限
One of the advantages of using TBE-31 in lab experiments is its broad-spectrum anticancer activity. TBE-31 has been shown to be effective against various types of cancer cells, which makes it a promising candidate for the development of anticancer drugs. Additionally, TBE-31 has been shown to possess anti-inflammatory and antiviral activity, which makes it a versatile compound for the study of various diseases. However, one of the limitations of using TBE-31 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of TBE-31. One of the future directions is the development of TBE-31-based anticancer drugs. TBE-31 has shown promising anticancer activity in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of TBE-31 in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the study of TBE-31 in viral infections such as COVID-19 and influenza could lead to the development of new antiviral drugs. Finally, the development of TBE-31 analogs with improved solubility and bioavailability could lead to the development of more effective drugs.
合成法
The synthesis of TBE-31 involves a multi-step process, which includes the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. The resulting compound is then reacted with tert-butylhydroxylamine to form N-tert-butyl-2-ethoxybenzamide. The final step involves the reaction of N-tert-butyl-2-ethoxybenzamide with hydroxylamine-O-sulfonic acid to form TBE-31.
特性
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-20-12-9-7-6-8-11(12)15(19)17-14-10-13(21-18-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKUWCPDUHINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [({(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazol-5-yl}carbonyl)amino]acetate](/img/structure/B5153300.png)
![4-{4-[methyl(phenyl)amino]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5153303.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5153305.png)
![4-[5-(2-methoxyphenoxy)pentyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5153317.png)


![5-{3-chloro-5-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5153325.png)
![N-(2-isopropoxyethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5153328.png)
![2-[isopropyl(methyl)amino]ethyl diphenylacetate hydrochloride](/img/structure/B5153334.png)
![2-[4-(2-chlorophenyl)-1-piperazinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5153338.png)
![1-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(1,1-dioxidotetrahydro-3-thienyl)piperazine](/img/structure/B5153342.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5153355.png)
